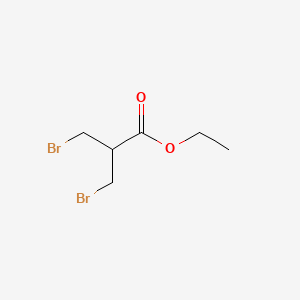

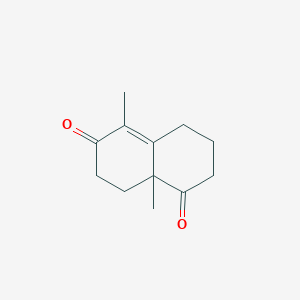

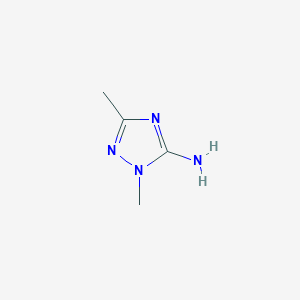

![molecular formula C12H8N2OS B1362576 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 74630-73-2](/img/structure/B1362576.png)

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the CAS Number: 74630-73-2 . Its molecular formula is C12H8N2OS and it has a molecular weight of 228.27 .

Synthesis Analysis

A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized in a study . The structure-activity relationship (SAR) analysis of these compounds based on cellular assays led to the discovery of a number of compounds that showed potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 . Another study mentioned a general procedure for the preparation of chalcone of imidazothiazole .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H . The canonical SMILES is C1=CC=C(C=C1)C2=CN3C=CSC3=N2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.26 g/mol . It has an XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors . The exact mass is 200.04081944 g/mol .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical and Biological Activities

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .

- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

- The methods of application or experimental procedures involve the synthesis and modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- The results or outcomes obtained from these applications are the discovery of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

-

Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma

- A new series of imidazo[2,1-b][1,3,4]thiadiazole derivatives was efficiently synthesized and screened for their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells .

- The methods of application or experimental procedures involve the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives and their screening for in vitro antiproliferative activity .

- The results or outcomes obtained from this application are the discovery of compounds that showed relevant in vitro antiproliferative activity on all three pre-clinical models with half maximal inhibitory concentration (IC 50) ranging from 5.11 to 10.8 µM .

-

Antifungal Activity

- New benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazides, 4-alkyl-1-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-3-thiosemicarbazides, 2-aryl-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinones, and 3-alkyl-2-(((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinones were synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated for antifungal activity against three dermatophyte strains .

- The methods of application or experimental procedures involve the synthesis of these compounds from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide and their evaluation for antifungal activity .

- The results or outcomes obtained from this application are not specified in the source .

Eigenschaften

IUPAC Name |

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHHDLZBYCPJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50317392 |

Source

|

| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

CAS RN |

74630-73-2 |

Source

|

| Record name | 74630-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

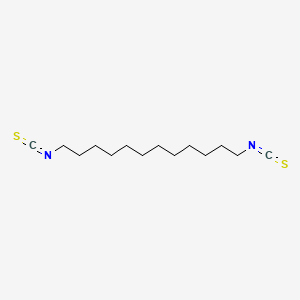

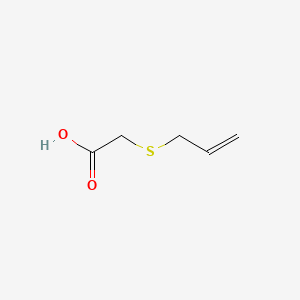

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)

![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)